molecular formula C13H8N2O B1613682 3-(5-Formylpyridin-3-yl)benzonitrile CAS No. 887973-56-0

3-(5-Formylpyridin-3-yl)benzonitrile

Cat. No.: B1613682
CAS No.: 887973-56-0
M. Wt: 208.21 g/mol
InChI Key: BOHZZEDUACILBG-UHFFFAOYSA-N
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Description

3-(5-Formylpyridin-3-yl)benzonitrile (CAS: 887973-56-0) is a benzonitrile derivative featuring a pyridine ring substituted with a formyl group at the 5-position and a nitrile group on the benzene ring. Its molecular formula is C₁₃H₈N₂O, with a molecular weight of 208.22 g/mol . This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or ligands targeting specific receptors .

Properties

IUPAC Name

3-(5-formylpyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-6-10-2-1-3-12(4-10)13-5-11(9-16)7-15-8-13/h1-5,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHZZEDUACILBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC(=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646980
Record name 3-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-56-0
Record name 3-(5-Formyl-3-pyridinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Formylpyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylpyridin-3-yl)benzonitrile typically involves the coupling of pyridine and benzonitrile derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzonitrile in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or DMF, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents is often explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylpyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Formylpyridin-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound enhances electrophilicity, enabling Schiff base formation or nucleophilic additions, whereas the amino group in 3-(5-Aminopyridin-3-yl)benzonitrile acts as a hydrogen-bond donor, improving solubility and receptor binding . Trifluoromethyl (–CF₃) and bromomethyl (–CH₂Br) groups in 5FB and the pyrazole derivative (C₁₂H₇BrF₃N₃) increase metabolic stability and hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

The 1,2,4-oxadiazole linker in 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile enhances rigidity and resistance to enzymatic degradation, making it suitable for antimicrobial applications .

Biological Activity :

  • 5FB demonstrated hydrogen bonding with ARG 372 and hydrophobic interactions in ERRα, highlighting the importance of trifluoromethyl and thiazolidine groups in receptor binding .
  • The formyl group in this compound may mimic natural carbonyl-containing ligands, positioning it as a candidate for kinase inhibitors or enzyme substrates .

Biological Activity

3-(5-Formylpyridin-3-yl)benzonitrile is an organic compound that has garnered interest due to its unique structure and potential biological activities. This compound features a benzonitrile moiety and a formylpyridine substituent, which may contribute to its reactivity and biological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N2O, with a molecular weight of approximately 208.22 g/mol. Its structural features include:

  • Benzonitrile Group : Known for its ability to participate in various chemical reactions.
  • Formylpyridine Substituent : Imparts unique electronic properties that may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for specific biological receptors, modulating their activity.
  • Enzyme Inhibition : It could inhibit certain enzymes, affecting metabolic pathways.
  • Antioxidant Properties : Potential to scavenge free radicals, contributing to cellular protection.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Research demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
4-(5-Formylpyridin-3-yl)benzonitrileSimilar formyl and benzonitrile groupsPotentially different anticancer effects
2-(5-Formylpyridin-3-yl)benzonitrileDifferent substitution patternUnique reactivity profiles
5-(Thiophen-3-yl)nicotinaldehydeContains thiophene instead of pyridineVarying electronic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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